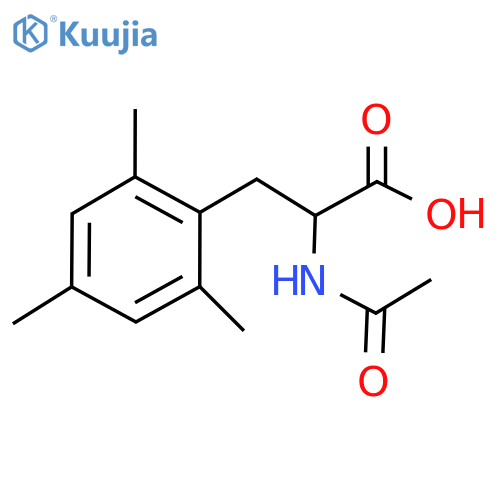Cas no 82317-70-2 (2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid)

82317-70-2 structure
商品名:2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- Phenylalanine, N-acetyl-2,4,6-trimethyl-
- 2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid
-
- インチ: 1S/C14H19NO3/c1-8-5-9(2)12(10(3)6-8)7-13(14(17)18)15-11(4)16/h5-6,13H,7H2,1-4H3,(H,15,16)(H,17,18)
- InChIKey: WBDMLRIAGOYQAV-UHFFFAOYSA-N
- ほほえんだ: C(C)(NC(C(=O)O)CC1C(C)=CC(=CC=1C)C)=O
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14969453-5.0g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 5.0g |
$1199.0 | 2025-03-21 | |
| Enamine | EN300-14969453-2.5g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
| Enamine | EN300-14969453-2500mg |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 90.0% | 2500mg |
$810.0 | 2023-09-28 | |
| Enamine | EN300-14969453-1000mg |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 90.0% | 1000mg |
$414.0 | 2023-09-28 | |
| Enamine | EN300-14969453-1.0g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 1.0g |
$414.0 | 2025-03-21 | |
| Enamine | EN300-14969453-0.1g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 0.1g |
$364.0 | 2025-03-21 | |
| Enamine | EN300-14969453-0.05g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 0.05g |
$348.0 | 2025-03-21 | |
| Enamine | EN300-14969453-0.25g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 0.25g |
$381.0 | 2025-03-21 | |
| Enamine | EN300-14969453-0.5g |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 95.0% | 0.5g |
$397.0 | 2025-03-21 | |
| Enamine | EN300-14969453-5000mg |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid |
82317-70-2 | 90.0% | 5000mg |
$1199.0 | 2023-09-28 |
2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid 関連文献
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
82317-70-2 (2-acetamido-3-(2,4,6-trimethylphenyl)propanoic acid) 関連製品
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬